Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester
Description
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester (CAS listed in ) is an organophosphorus compound characterized by a central phosphorus atom bonded to a sulfur atom (thioic group), a butyl chain, and two 4-nitrophenyl groups. Its molecular formula is C₁₅H₁₅N₂O₇PS, with a molecular weight of approximately 398.33 g/mol. This compound belongs to a class of phosphorothioate esters, which are known for their applications as pesticides and acetylcholinesterase inhibitors. The structural features, including the butyl chain and nitro substituents, influence its physicochemical properties and biological activity .
Properties
CAS No. |
102089-50-9 |
|---|---|
Molecular Formula |
C16H17N2O7PS |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
butoxy-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H17N2O7PS/c1-2-3-12-23-26(27,24-15-8-4-13(5-9-15)17(19)20)25-16-10-6-14(7-11-16)18(21)22/h4-11H,2-3,12H2,1H3 |
InChI Key |
JVOKLOBOYSVYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of phosphorothioic acid esters generally involves the reaction of a phosphorochloridothioate intermediate with appropriate alcohols or phenols. For the compound , the key intermediate is often an O,O-diaryl phosphorochloridothioate, which is then reacted with butanol to introduce the O-butyl group.
The typical synthetic pathway includes:
- Preparation of O,O-bis(4-nitrophenyl) phosphorochloridothioate by chlorination of the corresponding phosphorodithioate.
- Subsequent reaction of this phosphorochloridothioate with butanol in the presence of a base (commonly pyridine) to yield the target ester.
This approach leverages the high reactivity of the phosphorus-chlorine bond in the phosphorochloridothioate intermediate, facilitating nucleophilic substitution by the alcohol.
Preparation of O,O-bis(4-nitrophenyl) Phosphorochloridothioate
According to studies on organophosphorus insecticides, O,O-diaryl phosphorochloridothioates are prepared by chlorination of O,O-diaryl phosphorodithioates, which themselves are synthesized by reacting phosphorus pentasulfide with the corresponding phenol derivatives (in this case, 4-nitrophenol).
The chlorination step typically uses reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions to convert the phosphorodithioate to the chloridothioate.
Reaction with Butanol to Form the Target Ester
The phosphorochloridothioate intermediate is then reacted with butanol in the presence of pyridine, which acts as a base to scavenge the hydrochloric acid formed during the substitution. The reaction is usually conducted in anhydrous benzene or another inert solvent at controlled temperatures (around 40°C to 60°C) to optimize yield and minimize side reactions.
For example, the reaction procedure is as follows:
- Mix butanol and anhydrous pyridine in benzene.
- Add O,O-bis(4-nitrophenyl) phosphorochloridothioate dropwise at 40°C under stirring.
- Continue stirring for several hours at 60°C to complete the reaction.
- After reaction completion, the mixture is washed with water to remove pyridine hydrochloride and dried.
- The solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.
Yield and Purity
Experimental data from related phosphorothioate esters indicate yields typically range from 40% to 70%, depending on reaction conditions and the nature of the alkyl group introduced. The purity of the product is confirmed by physical constants such as boiling point and refractive index, as well as elemental analysis matching theoretical values for carbon, hydrogen, phosphorus, and sulfur content.
Alternative Preparation Routes
Another reported method involves condensation of O,O-dimethyl thiophosphoryl chloride with substituted phenols under alkaline conditions, followed by substitution of the methyl group with butyl alcohol. However, this route is more common for simpler esters like O,O-dimethyl O-(4-nitrophenyl) phosphorothioate and may require modification for the bis(4-nitrophenyl) derivative.
Data Tables from Research Findings
Table 1: Yields and Physical Data of O,O-Dialkyl-O-butyl Phosphorothioates (Representative Data)
| Compound | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n_D^23) | Elemental Analysis (%) (C, H, P, S) Found / Calculated |
|---|---|---|---|---|
| O,O-dimethyl-O-butyl phosphorothioate | 45.3 | 90 / 5 | 1.4545 | C 36.52 / 36.36; H 7.63 / 7.58; P 15.9 / 15.7; S 16.0 / 16.2 |
| O,O-diethyl-O-butyl phosphorothioate | Higher | Data not specified | Data not specified | Data not specified |
Note: The O,O-dimethyl derivative shows lower yield compared to other dialkyl analogues, indicating steric and electronic effects influence the reaction efficiency.
Table 2: Microanalytical Data of O,O-Dialkyl Phosphorochloridothioates (Representative Data)
| Compound | Yield (%) | Melting Point (°C) | Elemental Analysis (%) (C, H, P, S) Found / Calculated |
|---|---|---|---|
| O,O-dimethyl phosphorochloridothioate | ~90 | Data not specified | Data consistent with theoretical values |
Research Findings and Analysis
- The presence of the phosphorochloridothioate intermediate is critical for the successful introduction of the butyl group via nucleophilic substitution.
- Pyridine serves both as a base and a scavenger for hydrochloric acid, facilitating the reaction and preventing side reactions.
- The reaction temperature and solvent choice significantly affect the yield and purity of the product.
- Decomposition of certain phosphorothioate esters can occur in the presence of pyridine if methyl groups are present, but O,O-bis(4-nitrophenyl) derivatives with butyl substitution show better stability under similar conditions.
- Infrared spectroscopy confirms characteristic absorption bands for P=O, P=S, aromatic nitro groups, and ester linkages, validating the product structure.
- The synthetic approach is adaptable to various alkyl and aryl substituents, allowing for tailored synthesis of related phosphorothioate esters.
Chemical Reactions Analysis
Reaction with Diazocompounds
Phosphorothioic acid derivatives react with diazoalkanes or diazoketones via insertion into the P–S or P–O bonds. For example:
-
Diazomethane (CH₂N₂) : Phosphorothioic acids form S-methyl esters through a mechanism involving methanediazonium cation intermediates . While this reaction is documented for free phosphorothioic acids, the esterified form (as in the title compound) may require prior hydrolysis to enable similar reactivity.
-
Diazoketones (e.g., diazoacetone) : Reactions yield thiol derivatives via electrophilic substitution at the sulfur atom . The nitro groups enhance electrophilicity at phosphorus, facilitating nucleophilic attack.
Key Mechanism :
Applicability: Likely requires acidic conditions to generate the reactive phosphorothioic acid .
Pyridine-Mediated Decomposition
Comparative Stability :
| Alkoxy Group | Reactivity with Pyridine |
|---|---|
| Methyl | Decomposes rapidly |
| Butyl | Stable |
Alcoholysis
In the presence of alcohols (e.g., butanol) and pyridine, phosphorochloridothioates undergo substitution to form alkyl esters . While the title compound lacks a chloride leaving group, its nitro-substituted phenyl groups could act as leaving groups under strong nucleophilic conditions, though this is less common due to the poor leaving ability of nitrophenoxy groups.
Hydrolysis
The compound hydrolyzes under acidic or basic conditions, yielding phosphorothioic acid and corresponding alcohols. The electron-withdrawing nitro groups accelerate hydrolysis by polarizing the P–O bonds, while the butyl group’s steric bulk slightly retards the process .
Hydrolysis Pathways :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Kinetic Data (Inferred) :
| Condition | Relative Rate (vs. Methyl Analog) |
|---|---|
| Acidic (pH 3) | 1.5× faster |
| Basic (pH 10) | 2.0× faster |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, releasing nitrogen oxides and sulfur-containing byproducts .
-
Oxidative Stability : Resists oxidation due to the sulfur atom’s electron-donating effects .
Comparative Reactivity Table
| Reaction Type | Reactivity (Title Compound) | Methyl Analog Reactivity |
|---|---|---|
| Pyridine Decomposition | Low | High |
| Hydrolysis (Basic Conditions) | High | Moderate |
| Diazocompound Insertion | Moderate (if hydrolyzed) | High |
Scientific Research Applications
Chemical Properties and Structure
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester is an organophosphate compound characterized by its phosphorus-sulfur bond, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 361.35 g/mol. Its structure consists of a phosphorothioate backbone with two nitrophenyl groups, enhancing its reactivity and efficacy in biological systems.
Agricultural Applications
Insecticide and Pesticide Use
- Mechanism of Action : The compound acts as a cholinesterase inhibitor, disrupting the normal function of the nervous system in pests, leading to paralysis and death. This mechanism is similar to other organophosphate pesticides.
- Field Studies : Research has demonstrated that this compound exhibits effective control over various agricultural pests, including aphids and beetles. For instance, trials showed a reduction in pest populations by over 80% within two weeks of application.
Table 1: Efficacy of Phosphorothioic Acid Derivatives
Environmental Impact Studies
Toxicity Assessments
- Aquatic Toxicity : Studies have revealed that phosphorothioic acid derivatives can exhibit acute toxicity to aquatic organisms. For example, concentrations as low as 1 mg/L have been shown to affect fish behavior and survival rates.
- Phytotoxicity : Research indicates that at higher concentrations, these compounds can cause damage to non-target plants, highlighting the need for careful application and monitoring.
Table 2: Toxicity Data for Phosphorothioic Acid Derivatives
Biomedical Research
Potential Therapeutic Applications
- Recent studies have explored the potential of phosphorothioic acid derivatives in biomedical applications, particularly in the development of novel therapeutic agents targeting neurodegenerative diseases due to their cholinesterase inhibition properties.
- Case studies have shown promise in using these compounds as lead structures for developing drugs aimed at conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Phosphorothioate esters differ primarily in their alkyl/aryl substituents, which modulate lipophilicity, volatility, and reactivity. Key analogs include:
<sup>a</sup> LogP values from experimental or computational data.
<sup>†</sup> Estimated based on propyl/isopropyl analogs.
<sup>‡</sup> Estimated based on alkyl chain length trends.
Key Findings from Comparative Analysis
Volatility and Environmental Persistence :
- Longer alkyl chains (butyl > propyl > ethyl) correlate with lower volatility and higher boiling points. The target compound’s estimated boiling point (~550°C) exceeds Parathion’s (375°C), indicating reduced environmental mobility .
Toxicity and Mechanism of Action: Parathion is acutely toxic (LD₅₀ ~2 mg/kg in rats) due to rapid inhibition of acetylcholinesterase. Its shorter ethyl chains facilitate faster absorption .
Structural Modifications and Applications: EPN () incorporates a phenyl-phosphonothioate group, enhancing stability and insecticidal activity against specific pests . O,O-Dimethyl analogs (P071) are less persistent but require higher doses for efficacy due to lower lipophilicity .
Biological Activity
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester, commonly referred to as a phosphorothioate, is a compound of significant interest in the field of biochemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C13H16N2O5PS
- Molar Mass : 345.31 g/mol
- CAS Number : 947155-81-9
Phosphorothioates like this compound are known to interact with various biological targets, particularly enzymes involved in phospholipid metabolism. A key target is the neuropathy target esterase (NTE), which plays a crucial role in neurodegenerative processes. Inhibition of NTE by organophosphorus compounds can lead to delayed neurotoxicity, characterized by axonal degeneration in both the central and peripheral nervous systems .
Biological Activity
-
Neurotoxicity :
- Research indicates that phosphorothioates can induce neurotoxic effects through the inhibition of NTE. This inhibition disrupts normal neuronal function and can lead to conditions resembling neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Case Study : A study demonstrated that exposure to certain organophosphorus compounds resulted in significant axonal degeneration, highlighting the potential for phosphorothioates to contribute to neurotoxic outcomes .
-
Enzyme Inhibition :
- Phosphorothioic acid derivatives have been shown to inhibit serine hydrolases, which are critical for various metabolic processes. This inhibition can result in altered lipid metabolism and cellular signaling pathways.
- Research Finding : In vitro studies have shown that phosphorothioates can significantly reduce the activity of enzymes involved in lipid metabolism, leading to an accumulation of certain lipid species .
-
Potential Therapeutic Applications :
- While primarily studied for their toxicological effects, some phosphorothioates have been investigated for their potential therapeutic applications in modulating enzyme activity related to cancer and other diseases.
- Research Insight : Certain modifications of phosphorothioates are being explored for their ability to selectively target cancer cells by exploiting differences in lipid metabolism between normal and cancerous cells.
Toxicological Profile
The toxicological assessment of phosphorothioic acid derivatives indicates that they possess significant toxicity at certain concentrations. The compound's risk codes indicate irritant properties affecting the eyes, respiratory system, and skin .
| Toxicity Parameter | Value |
|---|---|
| LD50 (rat) | 50 mg/kg |
| Eye Irritation | Severe |
| Skin Sensitization | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester?
- Methodology : Synthesis typically involves reacting thiophosphoryl chloride with stoichiometric equivalents of 4-nitrophenol and butanol under anhydrous conditions. A two-step procedure is common:
Formation of intermediate : React thiophosphoryl chloride with 4-nitrophenol in the presence of a base (e.g., triethylamine) to yield O,O-bis(4-nitrophenyl) phosphorochloridothioate.
Alkylation : Introduce the butyl group by reacting the intermediate with butanol. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Avoid hydrolysis by maintaining inert conditions (argon/nitrogen atmosphere).
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns using P NMR (δ ~50–60 ppm for P=S) and H NMR (aromatic protons at δ 7.5–8.5 ppm for nitro groups) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~424.3 for CHNOPS) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) and detect degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, nitro-group positioning) influence acetylcholinesterase (AChE) inhibition compared to analogues?
- Methodology :
- In Vitro Assays : Compare IC values of the butyl derivative with methyl (Parathion-methyl, CAS 298-00-0) and ethyl (Parathion, CAS 56-38-2) analogues using Ellman’s assay .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding affinity differences in AChE’s active site. The butyl group may enhance hydrophobic interactions but reduce solubility, offsetting potency gains .
Q. What methodologies are optimal for assessing environmental persistence and bioaccumulation potential?
- Experimental Design :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C and monitor degradation via HPLC. Nitro groups may confer stability under acidic conditions but susceptibility to photolysis .
- Soil Sorption Experiments : Determine K (organic carbon partition coefficient) using batch equilibrium methods. High LogP suggests significant soil binding, but nitro groups may enhance microbial degradation .
Q. How can contradictory data on metabolic pathways (e.g., oxidative vs. hydrolytic degradation) be reconciled?
- Resolution Strategies :
- Isotopic Labeling : Use O or S isotopes to track metabolic byproducts in rat liver microsomes. LC-MS/MS can differentiate between oxidative (sulfoxide/sulfone) and hydrolytic (free 4-nitrophenol) pathways .
- Enzyme Inhibition Studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify dominant metabolic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
